molecular formula C4H4ClN3O2 B3022027 4-Chloro-3-methyl-5-nitro-1H-pyrazole CAS No. 400753-12-0

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3022027
CAS No.: 400753-12-0
M. Wt: 161.55
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is the abscission zone (AZ) in plants, specifically in ‘Valencia’ sweet oranges . The AZ is a narrow zone of anatomically distinct cells that are responsible for the shedding of vegetative and reproductive parts during various developmental stages of a plant’s life cycle .

Mode of Action

CMNP interacts with its target by inducing oxidative stress in the AZ . This oxidative stress triggers a series of biochemical reactions that eventually lead to the abscission of the fruit from the tree .

Biochemical Pathways

The oxidative stress induced by CMNP affects several biochemical pathways. One of the key affected pathways involves the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide radicals (O·−) . The activity of several enzymes, including superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), peroxidase (POD), and lipoxygenase (LOX), is also altered . These enzymes play crucial roles in managing oxidative stress and regulating the levels of ROS .

Pharmacokinetics

It’s known that cmnp is applied directly to the plants in the form of a spray, suggesting that it is absorbed through the plant’s surface .

Result of Action

The result of CMNP’s action is the abscission of the fruit from the tree. This is achieved through the induction of oxidative stress, which triggers a series of biochemical reactions leading to changes in the structure and function of the AZ . The activity of several enzymes is altered, affecting the levels of ROS and leading to changes in the cell wall lignification and sensitivity to ethylene .

Action Environment

The action of CMNP can be influenced by various environmental factors. It’s worth noting that the application of CMNP is done in a controlled manner, ensuring that the compound reaches its target effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methyl-5-nitro-1H-pyrazole involves the reaction of 3-methylpyrazole with sodium nitrite under appropriate conditions to yield 3-methyl-4-nitro-1H-pyrazole.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 4-Chloro-3-methyl-5-amino-1H-pyrazole.

    Oxidation: 4-Chloro-3-carboxy-5-nitro-1H-pyrazole.

Scientific Research Applications

4-Chloro-3-methyl-5-nitro-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-5-nitro-1H-pyrazole is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct reactivity and potential applications in various fields. Its structural features make it a versatile compound for further functionalization and exploration in scientific research.

Properties

IUPAC Name

4-chloro-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMXEGIHGSLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344197
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-26-3
Record name 4-Chloro-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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